1,3-Dioxoisoindolin-2-yl 3-(((benzyloxy)carbonyl)amino)propanoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group attached to a 3-{[(benzyloxy)carbonyl]amino}propanoate moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps. One common method includes the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with 3-{[(benzyloxy)carbonyl]amino}propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H16N2O6 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H16N2O6/c22-16(10-11-20-19(25)26-12-13-6-2-1-3-7-13)27-21-17(23)14-8-4-5-9-15(14)18(21)24/h1-9H,10-12H2,(H,20,25) |
InChI Key |
CNWOBOWEALFGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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